1-ethyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
The compound “1-ethyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a complex organic molecule that contains several interesting functional groups. It includes a quinoline moiety, an oxadiazole ring, and a p-tolyl group. Quinolines are aromatic compounds with a fused pyridine and benzene ring, and they are often used in medicinal chemistry due to their bioactive properties . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The p-tolyl group is a common substituent in organic chemistry, derived from toluene.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The quinoline moiety might undergo electrophilic substitution reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .Scientific Research Applications
- This compound has shown promise in inhibiting cancer cell growth. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis in cancer cells .
- The compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis .
- Studies have explored its antibacterial and antifungal activities. It could potentially serve as a lead compound for developing new antimicrobial agents .
- Researchers have investigated its role in protecting neurons from oxidative stress and neurodegenerative conditions. It may have applications in Alzheimer’s disease and Parkinson’s disease research .
- Preliminary studies suggest that the compound exhibits antiviral effects against certain viruses. Further research is needed to explore its potential in viral infections .
- The compound has been studied as an enzyme inhibitor. For instance, it may inhibit specific kinases involved in signaling pathways, making it relevant for drug discovery and targeted therapies .
Anticancer Properties
Anti-inflammatory Activity
Antimicrobial Effects
Neuroprotective Potential
Antiviral Properties
Inhibition of Enzymes
Mechanism of Action
properties
IUPAC Name |
1-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-3-23-12-16(18(24)15-6-4-5-7-17(15)23)20-21-19(22-25-20)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWPGUBZQSLEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
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